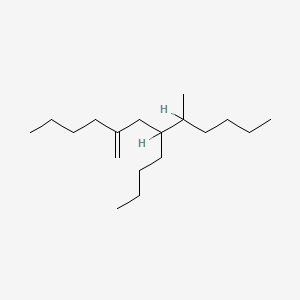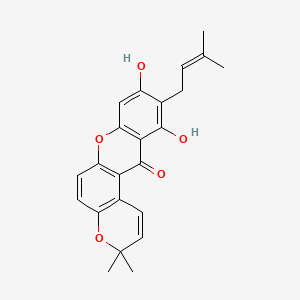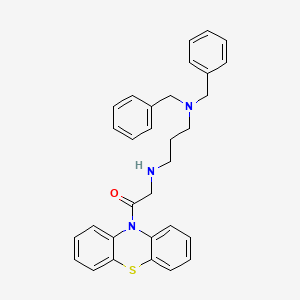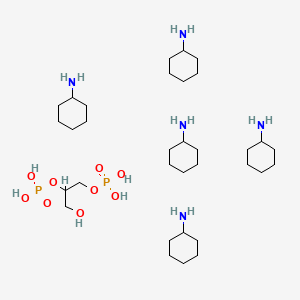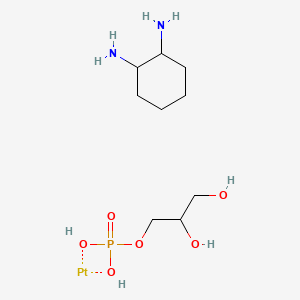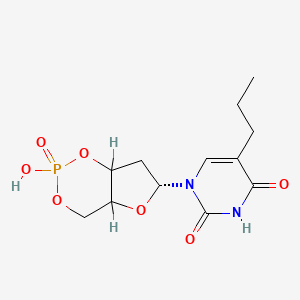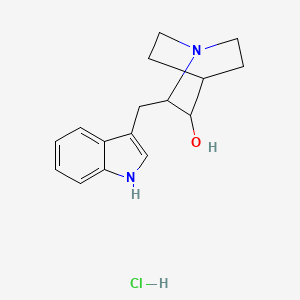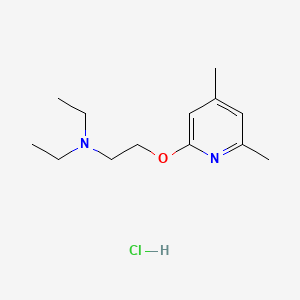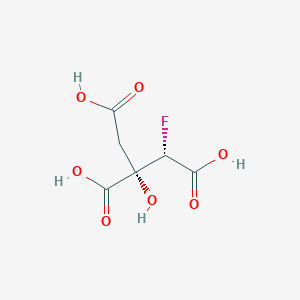
Threo-fluorocitric acid, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of threo-fluorocitric acid, (+/-)-, typically involves the fluorination of citric acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of threo-fluorocitric acid, (+/-)-, may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
Threo-fluorocitric acid, (+/-)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, aldehydes, and substituted citric acid derivatives.
科学的研究の応用
Threo-fluorocitric acid, (+/-)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential effects on metabolic pathways, particularly those involving citric acid cycle intermediates.
Medicine: Research is ongoing to explore its potential as a diagnostic tool or therapeutic agent, especially in targeting metabolic disorders.
Industry: It is used in the development of novel materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of threo-fluorocitric acid, (+/-)-, involves its interaction with enzymes and metabolic pathways. The fluorine atom in the compound can inhibit specific enzymes by mimicking natural substrates, thereby disrupting normal metabolic processes. This inhibition can be used to study enzyme function and metabolic regulation.
類似化合物との比較
Similar Compounds
Fluorocitric acid: Another fluorinated citric acid derivative with similar properties but different stereochemistry.
Fluoroacetic acid: A simpler fluorinated compound with distinct biological activity.
Fluoromalic acid: A fluorinated derivative of malic acid with unique chemical properties.
Uniqueness
Threo-fluorocitric acid, (+/-)-, is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and affect metabolic pathways makes it a valuable tool in scientific research.
特性
CAS番号 |
878376-73-9 |
|---|---|
分子式 |
C6H7FO7 |
分子量 |
210.11 g/mol |
IUPAC名 |
(1S,2S)-1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m1/s1 |
InChIキー |
DGXLYHAWEBCTRU-AWFVSMACSA-N |
異性体SMILES |
C(C(=O)O)[C@@]([C@@H](C(=O)O)F)(C(=O)O)O |
正規SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


